2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
Description
The compound 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- belongs to the class of 3-hydroxy-2H-pyrrol-2-one derivatives, which are characterized by a five-membered lactam ring with diverse substituents influencing their physicochemical and biological properties. These derivatives typically exhibit moderate yields (e.g., 48%) and high melting points (e.g., 229–231°C), suggesting strong intermolecular interactions due to hydrogen bonding from the 3-hydroxy group and steric effects from the cyclohexyl moiety .
The 3-chloro-4-methylphenyl substituent in the target compound likely enhances lipophilicity and modulates electronic properties compared to analogs with halogenated aryl groups (e.g., 4-chloro-2-fluorophenyl), which are critical for receptor binding in pharmacological applications .
Properties
Molecular Formula |
C19H22ClNO3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-acetyl-1-(3-chloro-4-methylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H22ClNO3/c1-11-8-9-14(10-15(11)20)21-17(13-6-4-3-5-7-13)16(12(2)22)18(23)19(21)24/h8-10,13,17,23H,3-7H2,1-2H3 |
InChI Key |
KPFBJLCGAVPQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of substituted 2H-pyrrol-2-one derivatives typically involves the construction of the pyrrol-2-one ring via cyclization reactions starting from appropriately substituted precursors such as amino acids, amides, or ketoesters. The key steps generally include:
- Formation of the pyrrol-2-one ring system by intramolecular cyclization.
- Introduction of substituents such as acetyl, hydroxy, cyclohexyl, and substituted phenyl groups either before or after ring formation.
- Functional group transformations to install hydroxy and acetyl groups at specific positions on the pyrrol-2-one ring.
The presence of a 3-chloro-4-methylphenyl substituent on the nitrogen atom suggests the use of substituted anilines or related intermediates in the synthesis.
Specific Synthetic Routes from Patent Literature
A key reference for the preparation of pyrrole derivatives structurally related to the target compound is the European Patent EP0300688A1, which discloses processes for synthesizing pyrrole derivatives with various substitutions, including acetyl and hydroxy groups, and substituted phenyl moieties on the nitrogen atom.
Starting Materials and Intermediates
- Substituted anilines such as 3-chloro-4-methylaniline serve as nitrogen sources.
- Cyclohexyl-containing ketoesters or ketoacids provide the cyclohexyl substituent.
- Acetyl groups are introduced via acetylation reagents or by using acetylated precursors.
Key Reaction Steps
Step 1: Formation of N-substituted amides or imides
The substituted aniline reacts with cyclohexyl ketoesters or related compounds to form N-substituted amides.Step 2: Cyclization to form the pyrrol-2-one ring
Intramolecular cyclization under acidic or basic conditions leads to the pyrrol-2-one ring closure.Step 3: Functional group modifications
Hydroxylation and acetylation steps are performed to install the 3-hydroxy and 4-acetyl groups on the pyrrol-2-one ring.Step 4: Purification and isolation
The final compound is purified typically by recrystallization or chromatographic techniques to ensure high purity.
Reaction Conditions and Catalysts
- Cyclization reactions are often carried out under reflux in solvents such as ethanol, methanol, or dichloromethane.
- Acidic catalysts like sulfuric acid or Lewis acids may be employed to facilitate ring closure.
- Bases such as triethylamine can be used to neutralize acids or promote acetylation.
- Temperature control is critical, typically ranging from ambient to 100 °C depending on the step.
Alternative Synthetic Approaches
- Multicomponent reactions (MCRs): Some literature suggests using MCRs involving aldehydes, amines, and β-ketoesters to construct the pyrrol-2-one scaffold in a one-pot synthesis.
- Metal-catalyzed cross-couplings: For introducing the 3-chloro-4-methylphenyl group, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) may be employed if late-stage functionalization is preferred.
Data Table: Summary of Preparation Methods
Exhaustive Research Findings
- The compound's synthesis is well-documented in patent literature focusing on pyrrole derivatives with therapeutic potential, indicating that the synthetic routes are optimized for pharmaceutical-grade purity.
- The cyclohexyl substituent is typically introduced via ketoester intermediates, which are commercially available or synthesized via known methods.
- The substitution pattern on the phenyl ring (3-chloro-4-methyl) requires careful selection of starting anilines or post-synthetic modification via halogenation and methylation.
- Hydroxylation at position 3 of the pyrrol-2-one ring is often achieved via selective oxidation or by using hydroxylated precursors.
- Acetylation at position 4 can be performed using acetic anhydride or acetyl chloride under mild conditions to avoid ring degradation.
- The stereochemistry at the 5-cyclohexyl position (1,5-dihydro) is controlled by reaction conditions and choice of starting materials, as indicated by the chiral descriptors in related compounds.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties can be exploited to create materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related 3-hydroxy-2H-pyrrol-2-one derivatives:
Key Insights from Comparative Analysis:
Substituent Effects on Bioactivity: The 3-chloro-4-methylphenyl group in the target compound may enhance steric bulk and electron-withdrawing effects compared to the 4-chloro-2-fluorophenyl group in . This substitution could influence receptor binding affinity, as seen in the enantiomeric pair (R/S) from , where stereochemistry dictates CCR2 antagonism .
Thermal Stability :
- Derivatives with bulky aryl/cyclohexyl groups (e.g., compound 6e, mp 229–231°C) exhibit higher melting points than those with smaller substituents (e.g., compound 15m, mp 209–211.9°C), indicating stronger crystal lattice interactions .
SAR Trends :
- The 3-hydroxy moiety is conserved across all compounds, suggesting its critical role in hydrogen bonding or metal coordination (e.g., with enzymatic active sites).
- Acetyl groups at position 4 (as in the target compound) are associated with improved metabolic stability compared to bulkier aroyl substituents (e.g., 4-methylbenzoyl in compound 14) .
Research Findings and Implications
- However, the 3-chloro-4-methylphenyl group may require further optimization to balance potency and toxicity .
- Synthetic Challenges : Cyclohexyl and halogenated aryl substituents complicate synthesis, as seen in moderate yields (e.g., 48% for compound 6e) .
Q & A
Q. Table 1: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect (van der Waals volume) |
|---|---|---|
| 3-Chloro-4-methyl | Moderate −I/+R | High (methyl) |
| Cyclohexyl | Weak +I | Very high |
| Acetyl | Strong −I | Moderate |
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in biological systems?
Answer:
- Fragment-based design : Replace substituents systematically (e.g., cyclohexyl → isopropyl) and assay activity ( demonstrates this for antiproliferative activity) .
- Pharmacophore modeling : Map hydrogen-bond donors (e.g., 3-hydroxy group) and hydrophobic pockets (cyclohexyl) ( discusses similar frameworks) .
- In vitro assays : Test stability in physiological buffers (pH 7.4) and metabolic enzymes (e.g., CYP450 isoforms) ( highlights biological interaction studies) .
Advanced: How can the compound’s stability under varying pH and temperature conditions be experimentally validated?
Answer:
- Forced degradation studies :
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.
Advanced: What computational methods are most effective for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., kinases or GPCRs).
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability ( references modeling for pyrrolone derivatives) .
- Free-energy calculations : Apply MM-PBSA or FEP+ to quantify binding affinities ( uses similar approaches) .
Advanced: How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be resolved?
Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY) : Assign overlapping signals ( uses 2D NMR for diastereomeric resolution) .
- Cross-validate with IR : Confirm carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches () .
Basic: What purification challenges arise due to the compound’s polarity, and how are they addressed?
Answer:
- Column chromatography : Use gradient elution (e.g., ethyl acetate/hexane 1:3 → 1:1) for polar derivatives () .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals ( reports 63% yield via ethanol recrystallization) .
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for analytical purity >95%.
Advanced: What chiral analysis methods are suitable for resolving enantiomers (if present)?
Answer:
- Chiral HPLC : Use amylose or cellulose-based columns with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves ( lists racemic derivatives, implying potential chirality) .
- X-ray crystallography : Assign absolute configuration via anomalous scattering ( demonstrates this for pyrrolidinones) .
Advanced: How can researchers reconcile discrepancies in biological activity data across structural analogs?
Answer:
- Meta-analysis : Pool data from multiple studies (e.g., ) and apply statistical weighting .
- Assay standardization : Control variables (e.g., cell line passage number, serum concentration).
- Dose-response curves : Calculate EC50/IC50 values to compare potency gradients ( includes dose-dependent activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
